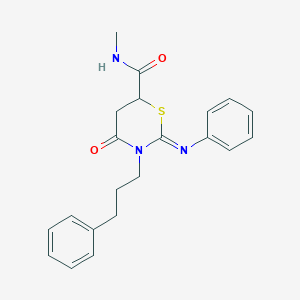![molecular formula C20H21N3O2S B15029593 (2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15029593.png)
(2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic molecule that belongs to the class of thiazolone derivatives This compound is characterized by its unique structure, which includes a thiazolone ring substituted with dimethylamino and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-ethoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazolone product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or ethoxy groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolone derivatives, and substituted thiazolones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its bioactive properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: can be compared with other thiazolone derivatives and related compounds, such as:
4-Methoxyphenethylamine: Similar in structure but lacks the thiazolone ring, making it less versatile in certain chemical reactions.
Allylamine: An unsaturated amine with different reactivity and applications compared to the thiazolone derivative.
2-Bromo-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative with distinct chemical properties and uses.
The uniqueness of (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its combination of functional groups and the thiazolone ring, which confer specific reactivity and bioactivity that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-4-25-17-11-7-15(8-12-17)21-20-22-19(24)18(26-20)13-14-5-9-16(10-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,21,22,24)/b18-13+ |
InChI Key |
KEYMTANTBKGDKE-QGOAFFKASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15029519.png)

![5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15029530.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B15029534.png)



![(3Z)-1-benzyl-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15029561.png)
![(4Z)-2-(ethylsulfanyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5(4H)-one](/img/structure/B15029568.png)
![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15029572.png)
![4-(2,5-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B15029585.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B15029594.png)
![6-chloro-2-{(2E)-2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B15029605.png)
![6-methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B15029612.png)
